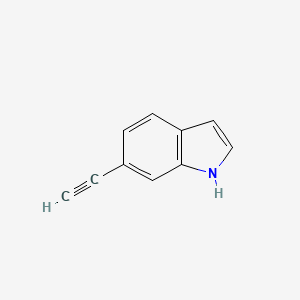

6-ethynyl-1H-indole

Description

Overview of the Indole Scaffold in Chemical and Biological Research

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a privileged structure in chemistry and biology. nih.govnumberanalytics.com Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone for synthetic chemists. rsc.orgmdpi.com In the biological context, the indole nucleus is a key component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to neurotransmitters like serotonin and the hormone melatonin. nih.govwikipedia.org This inherent biological relevance has positioned indole and its derivatives as crucial motifs in medicinal chemistry, with a vast number of natural products and synthetic drugs containing this core structure. nih.govmdpi.comnih.gov The versatility of the indole scaffold allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a focal point in the quest for new therapeutic agents. mdpi.comaip.org

Strategic Importance of Ethynyl Functionality in Medicinal Chemistry and Organic Synthesis

The ethynyl group, with its carbon-carbon triple bond, is a highly versatile and strategically important functional group in both medicinal chemistry and organic synthesis. acs.orgsci-hub.se Its linear geometry can act as a rigid spacer or linker within a molecule, and its pi-system can engage in various non-covalent interactions. sci-hub.senih.gov In medicinal chemistry, the ethynyl group is recognized as a valuable pharmacophore, capable of targeting a range of proteins. acs.orgsci-hub.se Furthermore, terminal alkynes like the one in 6-ethynyl-1H-indole are key participants in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, a powerful tool for bioconjugation and the synthesis of complex molecular architectures. acs.orgontosight.ai The ethynyl group's electronic properties also allow it to serve as a bioisostere for other chemical groups, offering a means to fine-tune the physicochemical and pharmacological properties of a molecule. sci-hub.senih.gov

Historical Context of Indole Derivatives in Drug Discovery and Development

The history of indole derivatives in medicine is rich and dates back centuries. Ancient civilizations utilized plants containing indole alkaloids for their medicinal properties. wikipedia.org For instance, Rauwolfia serpentina, containing the indole alkaloid reserpine, was used in India for its antihypertensive and antipsychotic effects. nih.govwikipedia.org The formal study of indole chemistry began in the 19th century with the investigation of the dye indigo. wikipedia.orgbiocrates.com The 20th century saw a surge of interest with the discovery that the indole nucleus is present in many vital biomolecules and alkaloids. wikipedia.org This led to the development of numerous indole-based drugs, such as the anti-inflammatory indomethacin and the anti-cancer agent vincristine. numberanalytics.comaip.org The continued exploration of indole derivatives has yielded a continuous stream of new therapeutic candidates for a wide range of diseases, including cancer, infections, and neurological disorders. mdpi.comnih.govnih.gov

Rationale for Research Focus on this compound

The specific focus on this compound stems from the synergistic combination of the versatile indole scaffold and the reactive ethynyl group. This unique molecular architecture offers several advantages for scientific investigation. The ethynyl group at the 6-position provides a valuable handle for further chemical modifications through reactions like the Sonogashira coupling, allowing for the construction of a diverse library of derivatives. vulcanchem.comnih.gov This capability is particularly valuable in structure-activity relationship (SAR) studies, a cornerstone of drug discovery.

Recent research has highlighted the potential of this compound derivatives as potent and selective inhibitors of specific enzymes. For example, a series of C-3-substituted this compound derivatives have been identified as highly effective inhibitors of p21-activated kinase 4 (PAK4), a protein implicated in cancer progression. nih.govresearchgate.net The crystal structures of PAK4 in complex with these inhibitors have provided valuable insights for structure-based drug design. rcsb.orgrcsb.org The indole core itself provides a favorable framework for binding to various biological targets, and the ethynyl substituent can be strategically employed to enhance potency and selectivity. nih.gov Therefore, this compound serves as a highly promising and versatile platform for the development of novel therapeutic agents and chemical probes.

Table 1: Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Serotonin |

| Melatonin |

| Tryptophan |

| Reserpine |

| Indomethacin |

| Vincristine |

| p21-activated kinase 4 (PAK4) |

| Indigo |

| Sonogashira coupling |

| Azide-alkyne cycloaddition |

Interactive Data Table: Properties of Mentioned Compounds

Propriétés

IUPAC Name |

6-ethynyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h1,3-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELRFNXKVCXFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6-ethynyl-1h-indole and Its Derivatives

Precursor Synthesis Strategies for the 6-Ethynyl-1H-Indole Core

The synthesis of this compound fundamentally relies on two key stages: the formation of a suitably functionalized 6-substituted indole intermediate and the subsequent introduction of the terminal alkyne.

Approaches to 6-Substituted Indole Intermediates

The regioselective synthesis of 6-substituted indoles can be challenging. Several modern synthetic methods have been developed to address this, providing access to precursors necessary for ethynylation, most commonly 6-haloindoles or 6-indolyl triflates.

One powerful strategy involves a Palladium-catalyzed cascade reaction starting from imines and ortho-dihaloarenes. acs.orgnih.gov This method allows for the regioselective synthesis of indoles substituted on the six-membered ring by using o-dihalobenzene derivatives with two different halogens (e.g., 1-bromo-2-iodobenzene or 1-chloro-2-iodobenzene). The difference in reactivity among I, Br, and Cl in the oxidative addition step to palladium controls the regiochemical outcome. acs.orgnih.gov Another related approach utilizes o-chlorononaflates, derived from readily available o-chlorophenols, which react with imines in a Pd-catalyzed cascade to yield 6-substituted indoles in high yields. acs.orgnih.gov

Another innovative route employs the ring-opening cyclization of 5-substituted cyclohexane-1,3-dione-2-spirocyclopropanes. core.ac.uk Reaction of these spirocyclopropanes with primary amines, such as benzylamine, in a solvent like tetrahydrofuran (THF) leads to the formation of 6-substituted tetrahydroindol-4(5H)-ones. core.ac.uk Subsequent oxidation, for instance, through bromination with copper(II) bromide followed by aromatization using lithium bromide and lithium carbonate, yields the desired 6-substituted indole. core.ac.uk

The Mąkosza reaction provides a direct route to nitro-substituted indoles. The reaction of enolizable ketones with m-nitroaniline in the presence of a strong base like potassium tert-butoxide (t-BuOK) can produce a mixture of 4- and 6-nitroindoles. researchgate.net While this reaction often shows selectivity for the 4-nitro isomer, the 6-nitroindole can be obtained and subsequently converted to other functional groups, such as a halide, via standard transformations like Sandmeyer reactions on the corresponding 6-aminoindole.

Introduction of the Ethynyl Group at the C-6 Position

The most prevalent method for installing the ethynyl group onto the C-6 position of the indole ring is the Sonogashira cross-coupling reaction . This reaction typically involves the coupling of a 6-haloindole (most commonly 6-bromo- or 6-iodoindole) with a terminal alkyne. To install the parent ethynyl group (-C≡CH), a protected alkyne, such as trimethylsilylacetylene (TMSA), is often used.

The general procedure involves reacting the 6-haloindole with TMSA in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and a base (usually an amine like triethylamine or diisopropylamine). rsc.orgrsc.org Following the successful coupling to form the 6-(trimethylsilylethynyl)-1H-indole, the trimethylsilyl (TMS) protecting group is readily cleaved under mild conditions, such as treatment with a fluoride source like tetra-n-butylammonium fluoride (TBAF) or a base like potassium carbonate in methanol, to afford the terminal alkyne, this compound. rsc.org

| Precursor | Alkyne Source | Catalyst/Co-catalyst | Base | Solvent | Product |

| 6-Iodo-1H-indole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 6-((Trimethylsilyl)ethynyl)-1H-indole |

| 6-Bromo-1H-indole | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 6-((Trimethylsilyl)ethynyl)-1H-indole |

This table represents typical conditions for the Sonogashira reaction to introduce a protected ethynyl group.

Functionalization and Derivatization via the Ethynyl Moiety

The terminal alkyne of this compound is a versatile functional group that enables a variety of subsequent transformations, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the extension of the molecular framework and the introduction of diverse substituents.

Sonogashira Cross-Coupling Reactions and Related Alkynylations

The terminal alkyne of this compound can itself participate in a second Sonogashira reaction, coupling with various aryl or vinyl halides (or triflates). mdpi.com This reaction is a cornerstone for creating extended π-conjugated systems based on the indole core. The reaction conditions are similar to those used for the initial ethynylation, involving a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org This strategy has been employed to synthesize a wide range of diarylacetylene derivatives.

The efficiency and outcome of the Sonogashira reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net For instance, copper-free Sonogashira protocols have been developed, which can be advantageous in preventing the undesirable homocoupling of the terminal alkyne (Glaser coupling). acs.org

| This compound Derivative | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Product Type |

| N-Protected this compound | Aryl Iodide | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 6-(Arylethynyl)-1H-indole |

| N-Protected this compound | Vinyl Bromide | PdCl₂(PPh₃)₂ / CuI | Piperidine | THF | 6-(Vinylethynyl)-1H-indole |

| N-Protected this compound | Aryl Triflate | Pd(OAc)₂/XPhos / No Cu | Cs₂CO₃ | Dioxane | 6-(Arylethynyl)-1H-indole |

This table provides illustrative examples of Sonogashira couplings using this compound as the alkyne component.

Other Palladium-Catalyzed Cross-Coupling Methodologies

Beyond Sonogashira reactions, the ethynyl group serves as a linchpin for other palladium-catalyzed transformations. While direct coupling of the C(sp)-H bond is common, the alkyne can also be a precursor to other functionalities that then participate in cross-coupling.

The Heck reaction , which couples alkenes with aryl or vinyl halides, can be conceptually applied. nih.gov While the direct Heck reaction on the terminal alkyne is less common, the alkyne can be transformed, for example, into a vinyl halide or vinyl boronate, which can then readily participate in Heck or Suzuki couplings, respectively.

Similarly, the Stille reaction involves the coupling of an organotin compound with an organohalide. nih.gov One could envision converting the terminal alkyne of this compound into a stannylalkyne or a vinylstannane, which would be a suitable substrate for Stille coupling to introduce complex organic fragments.

The Suzuki-Miyaura coupling , a reaction between an organoboron compound and an organohalide, is another powerful tool. The hydroboration of the ethynyl group can generate a vinylborane intermediate, which can then be coupled with aryl or vinyl halides under Suzuki conditions to form C(sp²)-C(sp²) bonds.

Copper-Catalyzed Reactions Involving Ethynyl Functionality

Copper catalysts play a significant role in the reactivity of terminal alkynes, extending beyond their co-catalyst role in Sonogashira reactions.

A primary reaction is the Glaser-Hay coupling , which is the copper-catalyzed oxidative homocoupling of terminal alkynes. This reaction, typically mediated by a copper(I) salt like CuCl or CuI and an oxidant (often air or O₂), leads to the formation of symmetric 1,4-disubstituted-1,3-diynes. Applying this to this compound would yield 1,4-bis(1H-indol-6-yl)buta-1,3-diyne, a dimeric structure with an extended and rigid conjugated system.

Copper is also the classic catalyst for the azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. The terminal alkyne of this compound can react with organic azides in the presence of a copper(I) catalyst to regioselectively form 1,4-disubstituted-1,2,3-triazoles. This provides a highly efficient and modular approach to link the indole core to other molecules of interest.

Furthermore, copper-catalyzed reactions have been developed to form C-Se bonds. For example, a three-component coupling reaction of an alkyne, elemental selenium, and an aryl iodide can be catalyzed by copper to produce aryl alkynyl selenides. acs.org This methodology could be applied to this compound to synthesize novel organoselenium compounds.

| Reaction Type | Reagent 1 | Reagent 2 | Catalyst | Product |

| Glaser-Hay Coupling | This compound | O₂ | CuCl / TMEDA | 1,4-Bis(1H-indol-6-yl)buta-1,3-diyne |

| Azide-Alkyne Cycloaddition | This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 6-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-indole |

| Selenylation | This compound | Selenium, Phenyl Iodide | CuI | 6-((Phenylselanyl)ethynyl)-1H-indole |

This table summarizes key copper-catalyzed reactions involving the ethynyl group.

Indole Ring Functionalization and Diversification

Functionalization of the this compound core is key to modulating its biological activity and physicochemical properties. Strategic introduction of substituents at various positions of the indole ring allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular characteristics.

The C-3 position of the indole ring is a primary site for electrophilic substitution and a common point for introducing diversity. In the context of this compound derivatives, C-3 functionalization has been explored to develop potent kinase inhibitors. nih.govresearchgate.net Research has shown that a wide range of substituents can be introduced at the C-3 position to probe specific interactions within protein binding pockets, such as the ribose-binding pocket of p21 activated kinase 4 (PAK4). nih.gov

The synthetic approach to these C-3 substituted derivatives often involves multi-step sequences starting from a pre-functionalized indole. Guided by structure-based design, various hydrophilic and hydrophobic groups have been introduced at the C-3 position. Studies have revealed that not all substituents are well-tolerated, and the nature of the C-3 group significantly impacts biological activity. For instance, in a series of potential PAK4 inhibitors, hydrophilic substitutions at C-3 generally led to increased activity compared to hydrophobic ones. nih.gov The introduction of an N-methylpiperazine group resulted in a significant activity boost, whereas amide analogues showed a gradient of activity depending on their substitution pattern. nih.gov

Table 1: Examples of C-3 Substituted this compound Analogues and Their Activity Against PAK4

| Compound | C-3 Substituent | Inhibitory Constant (Ki) |

| 37 | Morpholine | Similar to reference compound |

| 38 | N-methylpiperazine | Significant increase in activity |

| 41 | Unsubstituted Amide | 14 nmol/L |

| 40 | N-methyl Amide | 0.044 µmol/L |

| 39 | N,N-dimethyl Amide | 0.082 µmol/L |

This table is based on findings reported in a study on selective PAK4 inhibitors and illustrates the impact of C-3 substituent choice on biological activity. nih.gov

The N-substitution of the indole nitrogen is a fundamental strategy for diversification, offering a route to modify solubility, metabolic stability, and receptor interactions. While the competing alkylation at the C-3 position can be a challenge, various methods have been developed for the selective N-alkylation of indoles. organic-chemistry.org

Common strategies involve the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent. A widely used method employs sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature. nih.gov This approach has been successfully applied to introduce a variety of N-alkyl groups.

More advanced, catalytic methods have also been established. A copper-catalyzed reductive cross-coupling between indoles and N-tosylhydrazones provides an efficient route to N-alkylated indoles. researchgate.net This reaction is performed in the presence of copper iodide (CuI), a phosphine ligand, and a base, achieving good yields with a range of N-tosylhydrazones. researchgate.net Furthermore, iridium-catalyzed processes have been developed for the N-alkylation of indolines using alcohols as the alkylating agents, which can subsequently be dehydrogenated to the corresponding N-alkylated indoles. organic-chemistry.org Chiral phosphoric acids have also been employed as catalysts for asymmetric N-alkylation, yielding enantiomerically enriched products. mdpi.com These general methodologies are applicable to the this compound core, providing access to a diverse array of N-substituted derivatives.

The synthesis of multi-functionalized indoles, particularly those bearing a cyano group at the C-2 position, is of great interest due to the utility of the 2-cyanoindole core as a building block for more complex heterocyclic systems and as a pharmacophore in its own right. nih.gov The nitrile function can be a precursor for other functional groups and is found in various biologically active molecules. nih.gov

An effective strategy for synthesizing polysubstituted 2-cyanoindoles involves a sequence of reactions beginning with the introduction of the cyano group, followed by further functionalization using cross-coupling reactions. nih.govresearchgate.net A typical route starts with the conversion of an indole-2-carboxylic acid to the corresponding carboxamide, which is then dehydrated to the 2-cyanoindole using an agent like phosphorus oxychloride (POCl₃). researchgate.net

Once the 2-cyanoindole scaffold is in place, further diversification can be achieved. For instance, the C-3 position can be functionalized through iodination, followed by palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, or Heck couplings. nih.gov This approach allows for the introduction of a wide variety of substituents, including alkynyl, aryl, and vinyl groups, leading to di-, tri-, and tetra-substituted indole derivatives. nih.govresearchgate.net

The synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives and their subsequent Sonogashira coupling with various terminal alkynes demonstrates the power of this multi-functionalization approach. nih.gov This methodology enables the construction of highly decorated indole systems from relatively simple precursors.

Table 2: Synthesis of 3-Iodo-1H-indole-2-carbonitrile Intermediates

| Compound | R Group | Yield |

| 6b | 5-Methoxy | 78% |

| 6c | 6-Methoxy | 81% |

Data from Hrizi, A., et al. (2021). nih.gov

Table 3: Synthesis of 1-Benzyl-3-alkynyl-1H-indole-2-carbonitrile Derivatives via Sonogashira Coupling| Compound | Starting Material | Alkyne Used | Yield |

| 8a | 7a (R=H) | Phenylacetylene | 88% |

| 8d | 7a (R=H) | 4-Fluorophenylacetylene | 90% |

| 8g | 7b (R=5-Methoxy) | Phenylacetylene | 83% |

| 8j | 7d (R=5-Bromo) | 2-Ethynylpyridine | 69% |

Data from Hrizi, A., et al. (2021). nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indoles to minimize environmental impact. These approaches focus on using benign solvents, reducing waste, and employing catalytic, atom-economical reactions.

One sustainable strategy involves the use of aqueous micellar media for synthesis. The use of a surfactant like TPGS-750-M in water creates nanoreactors that can facilitate reactions such as the palladium-catalyzed cyclization of 2-alkynylanilines to form 2-substituted indoles. mdpi.com This method avoids volatile organic solvents and can be applied to tandem Sonogashira-cyclization reactions. mdpi.com

Another green approach focuses on developing metal-free catalytic systems. An innovative two-step synthesis of indoles has been reported that involves an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org This method proceeds under mild conditions in ethanol, a green solvent, without the need for a metal catalyst. rsc.org Furthermore, the use of zinc-amino acid complexes, such as [Zn(L-proline)₂], as a recyclable, water-soluble, and green catalyst has been demonstrated for the synthesis of indole-pyran derivatives. ajol.info Electrocatalysis, using an organic redox catalyst, also represents a green method for the dehydrogenative cyclization of 2-vinylanilides to produce indoles without the need for chemical oxidants. organic-chemistry.org These methodologies highlight a shift towards more environmentally friendly synthetic routes that could be adapted for the production of this compound.

Mechanistic Insights and Chemical Transformations of 6-ethynyl-1h-indole Derivatives

Reactivity of the Ethynyl Group in Chemical Transformations

The terminal alkyne, or ethynyl group, is a cornerstone of modern organic synthesis due to its ability to participate in a wide array of reactions. On the 6-ethynyl-1H-indole framework, this functionality serves as a linchpin for building molecular complexity through cyclization, addition, and radical pathways.

Cyclization Reactions and Annulations (e.g., Gold-Catalyzed Intramolecular Hydroarylation)

The intramolecular reaction between the indole nucleus and a tethered alkyne is a powerful strategy for synthesizing fused polycyclic indole derivatives. Gold catalysts, in particular, have proven exceptionally effective in activating the alkyne toward nucleophilic attack by the electron-rich indole ring.

Gold-catalyzed intramolecular hydroarylation of N-aryl-substituted 2-ethynylindoles provides a direct route to indolo[1,2-a]quinolines. rsc.org This transformation typically proceeds via a 6-endo-dig cyclization. The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, enhancing its electrophilicity. Subsequent nucleophilic attack from the pendant N-aryl group, followed by protodeauration and aromatization, yields the fused quinoline system. rsc.org The reaction tolerates a range of electron-donating and electron-withdrawing substituents on both the N-phenyl and the alkynyl phenyl groups. rsc.org

Similarly, gold-catalyzed cascade reactions of pyrroles with skipped diynes (1,4-diynes) can construct cyclohepta[b]pyrrole scaffolds through a sequence of regioselective hydroarylations. organic-chemistry.org This methodology has been extended to indole nucleophiles for the direct synthesis of cyclohepta[b]indoles. organic-chemistry.org The mechanism involves an initial intermolecular hydroarylation at the C2 position of the indole, followed by a 7-endo-dig intramolecular hydroarylation. organic-chemistry.org

The regiochemical outcome of these cyclizations (e.g., 5-exo-dig vs. 6-endo-dig) can be influenced by factors such as the substitution pattern on the indole and the nature of the catalyst. For instance, in the cycloisomerization of ynamides, the size of the alkyl group on the nitrogen can direct the pathway toward either a 5-exo-dig or a 6-endo-dig attack, leading to different fused N-heterocycles. mdpi.com Indium-catalyzed cyclization of 2-ethynylanilines also shows substituent-dependent outcomes; substrates with terminal alkyl or aryl groups undergo intramolecular cyclization to form indoles, whereas those with a terminal trimethylsilyl group or no substituent favor an intermolecular dimerization to yield quinolines. organic-chemistry.org

Table 1: Examples of Cyclization Reactions involving Ethynyl-Indole Scaffolds

| Starting Material Type | Catalyst | Reaction Type | Product Type | Citation |

|---|---|---|---|---|

| 2-Ethynyl N-aryl indoles | JohnPhosAu(MeCN)SbF₆ | Intramolecular Hydroarylation | Indolo[1,2,a]quinolines | rsc.org |

| Skipped diynes and Indoles | Gold(I) catalyst | Double Hydroarylation Cascade | Cyclohepta[b]indoles | organic-chemistry.org |

| N-allyl-2-alkynylanilines | Gold/Silver catalyst | Cyclization / 1,3-allyl migration | Functionalized Indoles | rsc.org |

| 2-Ethynylanilines | InBr₃ | Intramolecular Cyclization | Polysubstituted Indoles | organic-chemistry.org |

Addition Reactions to the Alkyne Functionality

The ethynyl group of this compound is susceptible to various addition reactions, providing a means to introduce new functional groups. For alkynes conjugated with carbonyl groups (ynones), nucleophilic attack typically occurs in a 1,4-conjugate addition fashion with soft nucleophiles. acs.org This reactivity principle can be extended to the ethynyl group on the indole ring, which can be activated by metal catalysts or adjacent electron-withdrawing groups.

Thiol-yne and amino-yne reactions, which involve the addition of thiols and amines across the alkyne, are efficient "click" reactions for forming vinyl sulfides and enamines, respectively. acs.orgnih.gov These reactions can be catalyzed by bases or transition metals and are influenced by solvent polarity, with higher dielectric constant solvents often increasing the reaction rate and conversion. acs.org

Hydration of the ethynyl side chain is another potential transformation, which can lead to the corresponding acetyl group. acs.org This reaction can occur under acidic or basic conditions encountered during synthesis or workup. The susceptibility to hydration can be dependent on the specific structure of the parent molecule. To prevent this unwanted side reaction, the ethynyl group can be protected, for instance, with a bulky triisopropylsilyl (TIPS) group, which can be removed later. acs.org

Alkynyl Radical Chemistry

Alkynyl radicals are highly reactive intermediates that can participate in various chemical transformations. acs.org The ethynyl radical itself is known to be formed via hydrogen atom abstraction from acetylene, particularly in high-energy environments like combustion. acs.org In a synthetic context, radical reactions involving the ethynyl group of an indole derivative can be initiated to form new carbon-carbon or carbon-heteroatom bonds.

For example, radical cascades initiated by the addition of a radical to an alkyne are a powerful tool for constructing complex molecules. Thiyl radicals, generated from thiols, are versatile intermediates for initiating such cascades. mdpi.com The addition of a thiyl radical to the ethynyl group of a this compound derivative would generate a vinyl radical intermediate. This intermediate could then undergo further intramolecular cyclization or intermolecular trapping, depending on the substrate design and reaction conditions.

A radical cascade involving the acylation or trifluoromethylation of ortho-alkynylphenyl isonitriles has been shown to produce 2,3-disubstituted indoles, demonstrating the utility of radical pathways in functionalizing indole precursors. semanticscholar.org While specific studies on the radical chemistry of this compound are not widespread, the known reactivity of alkynyl radicals suggests significant potential for developing novel synthetic methodologies. acs.org

Regioselectivity and Stereoselectivity in Chemical Reactions

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from this compound derivatives. In cyclization reactions, the mode of ring closure (e.g., exo vs. endo) and the position of attack on the indole ring are key regiochemical considerations.

In gold-catalyzed reactions of indole derivatives with tethered alkynes, a common point of regioselectivity is the competition between attack at the C2 and C3 positions of the indole. The C3 position is generally more nucleophilic, but C2-cyclization can be favored under certain conditions. Furthermore, the cyclization can proceed via different ring-forming pathways, such as 5-exo, 6-endo, or even 7-endo and 8-endo modes, leading to a variety of fused ring systems. organic-chemistry.orgmdpi.com The choice of catalyst can also be a deciding factor; for instance, a regiodivergent cyclization of an indole-based alkyne yielded an 8-endo product with AuCl₃, while a sterically hindered Au(I) complex favored a 7-exo product.

Stereoselectivity is crucial when new chiral centers are formed. For example, gold-catalyzed intramolecular cyclo-isomerization of N-1,3-disubstituted allenyl indoles can deliver chiral 6,9-dihydro-pyrido[1,2-a]-1H-indoles with high enantiomeric excess through the transfer of axial chirality to central chirality. Electrophilic cyclization of acetylenic malonates using iodine-based reagents can produce indene derivatives with high regio- and stereoselectivity. acs.org

Mechanistic Investigations of Catalytic Processes

Understanding the reaction mechanism is key to optimizing reaction conditions and designing new transformations. For reactions involving this compound derivatives, significant effort has been dedicated to elucidating the mechanisms of transition metal-catalyzed processes.

DFT studies on the gold(I)-catalyzed alkynylation of indoles using hypervalent iodine reagents have revealed complex mechanistic pathways. researchgate.net One study proposed that the reaction begins with the coordination of the gold catalyst to the alkyne moiety of the iodine reagent, followed by the transfer of the alkynyl group to the gold center. researchgate.net The nucleophilic attack of the indole on the iodine(III)-activated alkyne was identified as the rate-determining step. researchgate.net In other gold-catalyzed cycloisomerizations, the catalyst can play a dual role, first activating the alkyne and later acting as a Lewis acid to promote subsequent steps. frontiersin.org The formation of α-imino gold carbene intermediates has also been proposed in the synthesis of quinolines from anthranils and alkynes. rsc.org

Transition Metal-Catalyzed Reactions (e.g., Silver-Catalyzed Selanylation)

While gold is a dominant catalyst in alkyne chemistry, other transition metals, notably silver, also enable unique and efficient transformations. Silver(I) salts can act as potent π-Lewis acids to activate alkynes and are used in various reactions, including cycloisomerizations and functionalizations. rsc.orgnih.gov

A prominent example is the silver(I)-catalyzed direct selanylation of indoles with diorganoyl diselenides. rsc.orgnih.govrsc.orgnih.gov This reaction provides a direct method for C-H functionalization of the indole core. The reaction exhibits high regioselectivity, typically affording 3-selanylindoles. rsc.orgnih.gov If the C3 position is blocked, selanylation can occur at the C2 position, likely proceeding through a process analogous to a Plancher rearrangement. rsc.orgnih.gov

Mechanistic investigations, combining experimental evidence and DFT calculations, have been conducted to understand this transformation. rsc.org Several pathways were considered, including those involving concerted metalation-deprotonation, Ag(III) intermediates, and radical processes. The findings strongly support a classic electrophilic aromatic substitution mechanism. This pathway proceeds via the formation of Lewis adducts between the Ag(I) catalyst and the diorganoyl diselenide, which activates the selenium reagent toward electrophilic attack by the indole ring. rsc.orgnih.gov

Table 2: Substrate Scope in Silver-Catalyzed C3-Selanylation of Indole (1a) with Diorganoyl Diselenides (2)

| Entry | Diselenide (2) | Product | Yield (%) | Citation |

|---|---|---|---|---|

| 1 | Diphenyl diselenide | 3-Phenylselanyl-1H-indole (3a) | 71 | nih.gov |

| 2 | Bis(4-methoxyphenyl) diselenide | 3-((4-Methoxyphenyl)selanyl)-1H-indole (3b) | 88 | rsc.org |

| 3 | Bis(4-chlorophenyl) diselenide | 3-((4-Chlorophenyl)selanyl)-1H-indole (3d) | 55 | rsc.org |

| 4 | Dibenzyl diselenide | 3-(Benzylselanyl)-1H-indole (3h) | 38 | rsc.org |

| 5 | Bis(2-nitrophenyl) diselenide | 3-((2-Nitrophenyl)selanyl)-1H-indole | 51 | rsc.org |

Reaction conditions typically involve indole, diselenide, and a catalytic amount of a silver salt in a suitable solvent.

Metal-Free Organic Transformations

The transformation of this compound and its derivatives under metal-free conditions represents a synthetically valuable and environmentally conscious approach to complex molecular architectures. These reactions leverage the inherent reactivity of the indole nucleus and the ethynyl functional group, proceeding through various mechanisms, including cycloadditions and intramolecular cyclizations, without the need for transition metal catalysts.

A significant class of metal-free transformations is the 1,3-dipolar cycloaddition, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and avoids the use of potentially toxic copper catalysts. sigmaaldrich.combeilstein-journals.org In this process, the ethynyl group of a this compound derivative reacts with an organic azide attached to another molecule. The reaction's high rate is driven by the release of ring strain from a cyclooctyne partner, although the principle applies to the bioorthogonal coupling of terminal alkynes like this compound with strained cycloalkynes. sigmaaldrich.comrsc.org This method is exceptionally useful for bioconjugation, allowing for the specific labeling of biomolecules in living systems with minimal toxicity. sigmaaldrich.com

Another important metal-free strategy involves the intramolecular cyclization of precursor molecules. For instance, the cyclization of 2-ethynylanilines can be achieved using strong bases like potassium carbonate, often in environmentally benign solvents such as water, to yield the corresponding indole core. chim.it Similarly, electrophilic cyclization is a powerful metal-free tool for synthesizing functionalized indoles. This process involves activating the carbon-carbon triple bond of an o-alkynylaniline with an electrophile, such as molecular iodine (I₂) or iodine monochloride (ICl), followed by a nucleophilic attack from the aniline nitrogen to close the ring. chim.it

Photochemical reactions also provide a metal-free pathway for transforming indole derivatives. The irradiation of substrates like 3-styryl indoles with UV light can induce dehydrogenative cyclization, leading to the formation of fused polycyclic systems such as benzo[a]carbazoles. acs.org This type of reaction proceeds without any catalyst or external oxidant under an inert atmosphere. acs.org Furthermore, multicomponent reactions (MCRs) offer an efficient, atom-economical approach to synthesizing complex 3-substituted indoles under metal-free conditions, often catalyzed by simple reagents like ammonium chloride or L-proline. dergipark.org.tr

| Reaction Type | Substrate(s) | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-modified molecule + Cyclooctyne-modified molecule | None (strain-driven), Room Temperature | 1,2,3-Triazole-linked conjugate | sigmaaldrich.comrsc.org |

| Base-Promoted Cyclization | 2-Ethynyl-N-sulfonylanilides | K₂CO₃, Water | 1-Sulfonyl-1H-indoles | chim.it |

| Electrophilic Cyclization | o-Alkynylanilines | I₂, ICl | 3-Haloindoles | chim.it |

| Photochemical Dehydrogenative Cyclization | 3-Styryl indoles | UV light (350 nm), Argon atmosphere | Benzo[a]carbazoles | acs.org |

| Three-Component Condensation | Indole, o-hydroxybenzaldehyde, Dimedone | NH₄Cl, Aqueous medium | 9-(1H-indol-3-yl)-xanthen-1-one derivatives | dergipark.org.tr |

Structure-Reactivity Relationships within this compound Frameworks

The reactivity of the this compound framework is a complex interplay of the electronic properties of the indole nucleus and the attached substituents. The indole ring is a π-excessive heterocycle, making it inherently electron-rich and prone to electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.in The introduction of a 6-ethynyl group, which is generally considered to be electron-withdrawing, modulates the electron density across the entire bicyclic system. This substitution deactivates the benzene portion of the ring towards electrophilic attack while also influencing the nucleophilicity of the pyrrole ring, primarily at the C3 position.

Structure-activity relationship (SAR) studies of C3-substituted this compound derivatives developed as inhibitors for p21-activated kinase 4 (PAK4) provide clear examples of these electronic and steric effects. nih.govresearchgate.net In this context, the biological activity is a direct function of the molecule's ability to interact with the kinase's active site, which is governed by its structure and reactivity.

Research has shown that substitutions at the C3 position of the this compound core significantly impact inhibitor potency. Specifically, the introduction of hydrophilic substituents, such as morpholine or N-methylpiperazine, at the C3 position leads to a marked increase in activity against PAK4 compared to hydrophobic substituents. nih.gov This suggests that the C3 position is oriented towards a region of the kinase binding pocket that favors hydrogen bonding or polar interactions.

Furthermore, modifications to the core indole scaffold itself highlight important structure-reactivity trends. Replacing the indole ring with bioisosteres like 5-azaindole can increase potency, while a 7-azaindole analogue significantly decreases activity. nih.gov This sensitivity to the placement of a nitrogen atom within the ring system underscores the delicate electronic balance required for optimal binding. In one case, it was noted that the electron-withdrawing nature of an azaindole ring could render the C6-alkyne susceptible to metabolic attack via a 1,6-addition of glutathione, a reaction pathway that is less favorable with the more electron-rich indole core. nih.gov This highlights how the electronic nature of the core ring system directly influences the chemical reactivity of the distal ethynyl group.

| Structural Modification | Observation | Inferred Reactivity/Interaction Effect | Reference |

|---|---|---|---|

| Hydrophobic substituents at C3 (e.g., alkyl, aryl) | Significant decrease in inhibitory activity. | The C3 position likely interacts with a polar region of the binding site; hydrophobic groups lead to unfavorable interactions. | nih.gov |

| Hydrophilic substituents at C3 (e.g., morpholine, N-methylpiperazine) | Maintained or significantly increased inhibitory activity. | Favorable polar or hydrogen bond interactions are formed between the C3 substituent and the target protein. | nih.gov |

| Replacement of indole with 5-azaindole | Increased inhibitory potency. | The altered electronic distribution and hydrogen bonding capacity of the 5-azaindole core enhance binding affinity. | nih.gov |

| Replacement of indole with 7-azaindole | Significantly decreased inhibitory activity. | The electronic perturbation and/or steric clash caused by the nitrogen at C7 is detrimental to binding. | nih.gov |

| Electron-withdrawing group at C5 (e.g., fluoro) | Unfavorable for activity in this specific series. | Alters the electronic properties of the indole core in a way that weakens key binding interactions. | nih.gov |

Advanced Characterization and Computational Studies of 6-ethynyl-1h-indole Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of novel 6-ethynyl-1H-indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR: Provides information on the number, environment, and connectivity of protons. For instance, in this compound, the ethynyl proton typically appears as a singlet around 3.87 ppm in d6-DMSO. Aromatic protons of the indole ring and any substituents will have characteristic chemical shifts and coupling patterns. mdpi.comyyu.edu.tr

¹³C NMR: Reveals the carbon framework of the molecule. The alkynyl carbons of the ethynyl group are particularly diagnostic, with signals appearing in the range of 80-90 ppm. publish.csiro.au The carbons of the indole ring and substituents also provide a unique fingerprint for the molecule. yyu.edu.tr

Infrared (IR) Spectroscopy is used to identify functional groups.

The characteristic C≡C stretch of the terminal alkyne in this compound derivatives is typically observed around 2100 cm⁻¹. vulcanchem.com

The N-H stretch of the indole ring appears as a broad absorption band around 3400 cm⁻¹. vulcanchem.com

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. mdpi.com

Interactive Table: Spectroscopic Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| 5-ethynyl-1H-indole | 11.28 (s, 1H), 7.69 (s, 1H), 7.38 (d, J = 8.4 Hz, 1H), 7.16 (d, J = 8.0 Hz, 1H), 6.44 (s, 1H), 3.87 (s, 1H) | Not specified | Not specified | |

| 4-Ethynyl-1-(2-methoxyethyl)-1H-indole | Ethynyl proton: ~2.5–3.5; Methoxy group: ~3.3 | Not specified | C≡C stretch: ~2100; N-H stretch: ~3400 | vulcanchem.com |

X-ray Crystallography and Co-crystal Structural Analysis with Target Proteins

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For this compound derivatives, this technique reveals precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. iucr.orgmdpi.com

When these derivatives are designed as inhibitors of specific proteins, co-crystallography is a powerful tool. By crystallizing the compound in complex with its target protein, researchers can visualize the exact binding mode. This provides invaluable information on the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity. nih.govresearchgate.net

For example, the co-crystal structure of a C-3 substituted this compound derivative (compound 41) with p21-activated kinase 4 (PAK4) revealed that the 2-aminopyrimidine moiety forms crucial hydrogen bonds with the hinge region of the kinase. nih.govresearchgate.net Similarly, the co-crystal structures of other derivatives, like compounds 47 and 55, with PAK4 have provided insights into their binding modes and have guided further structure-based drug design. researchgate.net

Key findings from X-ray crystallography of this compound derivatives with PAK4:

Compound 41 (PDB ID: 7CMB): The 2-aminopyrimidine group interacts with the hinge residue Leu398. nih.gov

Compound 47 (PDB ID: 7CP3): Details of its binding interactions have been elucidated. researchgate.net

Compound 55 (PDB ID: 7CP4): The co-crystal structure reveals key hydrogen bonding interactions. researchgate.net

Computational Chemistry Approaches

Computational chemistry complements experimental data by providing a deeper understanding of the electronic structure, conformation, and interactions of this compound derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical method used to investigate the electronic properties of molecules. niscpr.res.inresearchgate.net It can be used to calculate various parameters:

Optimized Geometry: Predicts the most stable three-dimensional structure of the molecule. researchgate.netresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding a molecule's reactivity and electronic transitions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net

DFT calculations have been used to study the electronic structure and reactivity of various indole derivatives, providing insights that are in good agreement with experimental findings. researchgate.netresearchgate.net

Quantum Mechanical (QM) Torsion Angle Scans for Conformational Analysis

The biological activity of a molecule is often dependent on its conformation. QM torsion angle scans are used to explore the conformational landscape of a molecule by systematically rotating a specific dihedral (torsion) angle and calculating the energy at each step. wuxiapptec.com This allows for the identification of low-energy conformations and the energy barriers between them.

For instance, a QM torsion angle scan was performed on a model of a this compound derivative to understand its conformational preferences, which is crucial for its interaction with the target protein. researchgate.net Similar studies on other indole derivatives have revealed the impact of substituents on the preferred torsion angles. rsc.org

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its protein target over time. nih.gov3ds.com Starting from a docked or crystallographic pose, MD simulations can:

Assess the stability of the ligand-protein complex.

Reveal conformational changes in both the ligand and the protein upon binding.

Identify key residues involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net

Calculate the binding free energy, which provides a theoretical estimation of the binding affinity.

MD simulations have been instrumental in understanding the interactions of various indole-based ligands with their respective protein targets. mdpi.comliverpool.ac.uk

In Silico Screening and Virtual Design Methodologies

Computational methods are increasingly used in the early stages of drug discovery for in silico screening and virtual design.

Virtual Screening: Large libraries of compounds can be computationally screened against a protein target to identify potential hits. This is often done using molecular docking, which predicts the binding mode and affinity of a ligand to a protein. nih.gov

Structure-Based Drug Design: Once a hit is identified, its structure can be modified in silico to improve its binding affinity and other properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. acs.orgnih.gov

For this compound derivatives, these methodologies have been employed to design potent and selective inhibitors for various targets, including kinases. nih.govresearchgate.netnih.gov

Biological and Pharmacological Research of 6-ethynyl-1h-indole Derivatives

p21-Activated Kinase 4 (PAK4) Inhibition by 6-Ethynyl-1H-Indole Derivatives

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho family small GTPases, Cdc42 and Rac. nih.govresearchgate.net PAKs are divided into two groups: Group I (PAK1-3) and Group II (PAK4-6). nih.gov PAK4, the most studied isoform of Group II, is frequently overexpressed in various cancers and plays a pivotal role in cytoskeletal organization, cell motility, proliferation, and survival. nih.govresearchgate.net Its involvement in cancer progression has made it an attractive target for therapeutic intervention. nih.govresearchgate.net

Guided by X-ray crystallography and structure-based optimization, a novel subseries of C-3-substituted this compound derivatives has been developed. nih.gov These compounds have demonstrated high potential and specificity as inhibitors of Group II PAKs, with a particular focus on PAK4. nih.gov

In Vitro Enzyme Inhibition Kinetics and Selectivity Profiling (KinMap)

A notable derivative, compound 55, has exhibited excellent inhibitory activity against PAK4. nih.gov In vitro enzyme inhibition assays revealed that compound 55 is a potent and selective PAK4 inhibitor with a Ki value of 10.2 nmol/L. nih.gov

To assess the selectivity of these inhibitors, KinMap profiling is often employed. For instance, the selectivity of compound 55 was evaluated against a panel of 108 kinases. researchgate.net The results from such profiling help to determine the inhibitor's specificity for PAK4 and identify potential off-target effects, which is crucial for the development of a safe and effective therapeutic agent. researchgate.netnih.gov The data below illustrates the inhibitory activity of selected this compound derivatives against PAK4.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PAK4

| Compound | PAK4 Ki (μmol/L) | Reference |

|---|---|---|

| Indole analogue 5 | 0.066 | nih.gov |

| Indazole analogue 6 | Slight increase in potency from analogue 5 | nih.gov |

| 4-azaindole analogue 7 | Slight increase in potency from analogue 5 | nih.gov |

| 5-azaindole analogue 8 | 0.013 | nih.gov |

| 7-azaindole analogue 9 | Significantly decreased activity compared to compound 5 | nih.gov |

| Compound 55 | 0.0102 | nih.gov |

Cell-Based Assays for Anti-Migratory and Anti-Invasive Properties

The inhibitory effect of this compound derivatives on cancer cell migration and invasion is a key aspect of their pharmacological evaluation. nih.gov Compound 55 has demonstrated superior anti-migratory and anti-invasive properties in various cancer cell lines, including the lung cancer cell line A549 and the melanoma cell line B16. nih.govresearchgate.net

Wound-healing assays and Transwell assays are standard methods used to assess these properties. In wound-healing assays, compound 55 was shown to impair the ability of cancer cells to close a wound in a dose-dependent manner, indicating an inhibition of cell migration. researchgate.net Similarly, Transwell assays revealed a significant reduction in both migratory and invasive cells in the presence of compound 55. researchgate.net Notably, this compound exhibited stronger inhibitory effects against the more metastatic B16-BL6 cells compared to B16-F10 cells. researchgate.net

The table below summarizes the effects of a representative this compound derivative on cell migration and invasion.

Table 2: Effect of Compound 55 on Cancer Cell Migration and Invasion

| Cell Line | Assay | Observation | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | Wound Healing | Impaired ability to close wound in a dose-dependent manner | researchgate.net |

| B16-F10 (Melanoma) | Wound Healing | Impaired ability to close wound in a dose-dependent manner | researchgate.net |

| B16-BL6 (Melanoma) | Wound Healing | Impaired ability to close wound in a dose-dependent manner | researchgate.net |

| A549 (Lung Cancer) | Transwell Migration | Significantly reduced number of migratory cells | researchgate.net |

| B16-F10 (Melanoma) | Transwell Migration | Significantly reduced number of migratory cells | researchgate.net |

| B16-BL6 (Melanoma) | Transwell Migration | Significantly reduced number of migratory cells (stronger inhibition than B16-F10) | researchgate.net |

| A549 (Lung Cancer) | Transwell Invasion | Significantly reduced number of invasive cells | researchgate.net |

| B16-F10 (Melanoma) | Transwell Invasion | Significantly reduced number of invasive cells | researchgate.net |

| B16-BL6 (Melanoma) | Transwell Invasion | Significantly reduced number of invasive cells | researchgate.net |

In Vivo Efficacy Studies in Metastasis Models

The anti-metastatic potential of this compound derivatives has been further validated in in vivo models. researchgate.net Compound 55, for instance, has shown potent antitumor metastatic efficacy in lung metastasis models using A549 and B16-BL6 cells. nih.govnih.gov In these models, the compound achieved over 80% and 90% inhibition of lung metastasis, respectively. nih.govnih.gov These findings underscore the potential of these derivatives as therapeutic agents for controlling cancer metastasis. researchgate.net

Mechanistic Elucidation of PAK4 Inhibition Pathways (e.g., TGF-β1-induced Epithelial-Mesenchymal Transition (EMT) Mitigation)

Epithelial-mesenchymal transition (EMT) is a cellular process that is crucial for cancer cell invasion and metastasis. nih.gov Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of EMT. nih.govmdpi.comnih.gov Mechanistic studies have demonstrated that this compound derivatives, such as compound 55, can mitigate TGF-β1-induced EMT. nih.govnih.gov

The inhibition of PAK4 by these compounds has been linked to the disruption of signaling pathways that promote EMT. nih.govscielo.br For example, PAK4 can regulate the expression of key EMT markers. mdpi.com By inhibiting PAK4, these derivatives can prevent the changes in cell morphology and gene expression associated with EMT, thereby reducing the metastatic potential of cancer cells. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for PAK4 Inhibitors

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of PAK4 inhibitors. nih.gov Research in this area has explored the impact of various substitutions on the this compound scaffold. nih.gov For example, the design of these inhibitors has been guided by the structural features of known PAK4 inhibitors like GNE-2861. nih.gov

SAR studies have revealed that modifications in different regions of the molecule can significantly affect its binding affinity for PAK4. For instance, the replacement of the benzimidazole scaffold with indazole or azaindole analogues has been shown to influence inhibitory potency. nih.gov The 5-azaindole analogue 8, for example, displayed the most potent biochemical activity among a series of bioisosteric groups. nih.gov

Structure-Based Drug Design and Optimization of PAK4 Inhibitors

The development of potent and selective PAK4 inhibitors has been greatly facilitated by structure-based drug design. saromics.com X-ray crystallography has provided detailed insights into the binding mode of these inhibitors within the ATP-binding pocket of PAK4. nih.govrcsb.orgresearchgate.net This information has been instrumental in the rational design and optimization of the this compound scaffold. nih.govresearchgate.net

The crystal structure of PAK4 in complex with inhibitors reveals key interactions, such as hydrogen bonds with the hinge region of the kinase. nih.gov The design strategy often involves targeting specific pockets within the kinase domain, such as the ribose pocket and a hydrophobic pocket, to enhance binding affinity and selectivity. nih.govresearchgate.net For example, the superposition of different inhibitor-PAK4 complex structures has highlighted the importance of a hydrophobic pocket for accommodating substitutions on the aminopyrimidine group, leading to increased binding affinity. nih.govresearchgate.net

Broader Biological Activities of this compound Scaffolds

The this compound core structure is a key pharmacophore that has been extensively utilized in the development of various biologically active compounds. jetir.orgijpsr.com Beyond their well-documented role as PAK4 inhibitors, derivatives of this scaffold have demonstrated a wide array of other pharmacological activities, including anticancer, antimicrobial, antioxidant, and antidiabetic properties. rsc.orgbenthamscience.comresearchgate.netresearchgate.net The versatility of the indole ring system, with its electron-rich nature, allows for various substitutions, leading to a diverse range of compounds with significant therapeutic potential. ijpsr.comchim.it

Anticancer Potential Beyond PAK4 Inhibition

The anticancer properties of this compound derivatives extend beyond their function as PAK4 inhibitors. researchgate.netnih.gov These compounds have shown the ability to induce cell death and inhibit proliferation in various cancer cell lines through multiple mechanisms. nih.govresearchgate.net

Derivatives of the this compound scaffold have exhibited significant cytotoxic effects against a range of human cancer cell lines. Research has demonstrated the potent anti-proliferative properties of these compounds. For instance, certain C-3 substituted this compound derivatives have shown notable activity against lung and melanoma cancer cell lines. nih.gov

One particular study highlighted a compound, referred to as compound 55, which displayed superior anti-migratory and anti-invasive properties against the A549 lung cancer cell line and the B16 melanoma cell line. nih.gov Another research effort synthesized novel quinoline-indole derivatives, with one compound, 2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b), showing potent inhibitory activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and Kyse450 (esophageal cancer) cells, with IC50 values of 0.58, 0.68, and 0.59 µmol/L respectively. sioc-journal.cn

Furthermore, a series of 2-(thiophen-2-yl)-1H-indole derivatives were synthesized and tested against various cancer cell lines, with compounds 4g, 4a, and 4c demonstrating potent anticancer activity against the HCT-116 cell line with IC50 values of 7.1, 10.5, and 11.9 µM/ml, respectively. nih.gov Similarly, bioisosteres of marine indole alkaloids, specifically pyrazolo[1,5-a]pyrimidines (compounds 9c and 11a), showed potent cytotoxic activity against the HCT-116 cell line with IC50 values of 0.31 µM and 0.34 µM. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 55 | A549 (Lung) | Superior anti-migratory and anti-invasive properties | nih.gov |

| Compound 55 | B16 (Melanoma) | Superior anti-migratory and anti-invasive properties | nih.gov |

| 2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803 (Gastric) | 0.58 µmol/L | sioc-journal.cn |

| 2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | HCT-116 (Colon) | 0.68 µmol/L | sioc-journal.cn |

| 2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | Kyse450 (Esophageal) | 0.59 µmol/L | sioc-journal.cn |

| Compound 4g (2-(thiophen-2-yl)-1H-indole derivative) | HCT-116 (Colon) | 7.1 µM/ml | nih.gov |

| Compound 4a (2-(thiophen-2-yl)-1H-indole derivative) | HCT-116 (Colon) | 10.5 µM/ml | nih.gov |

| Compound 4c (2-(thiophen-2-yl)-1H-indole derivative) | HCT-116 (Colon) | 11.9 µM/ml | nih.gov |

| Compound 9c (Pyrazolo[1,5-a]pyrimidine) | HCT-116 (Colon) | 0.31 µM | nih.gov |

| Compound 11a (Pyrazolo[1,5-a]pyrimidine) | HCT-116 (Colon) | 0.34 µM | nih.gov |

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies have shown that these compounds can trigger apoptosis through various cellular pathways. researchgate.net

For example, a novel quinoline-indole derivative, compound 9b, was found to induce intrinsic apoptosis in MGC-803 and HGC-27 gastric cancer cells. sioc-journal.cn This was accompanied by the downregulation of apoptosis-related proteins and cell cycle arrest at the G2/M phase. sioc-journal.cn Similarly, treatment of prostate cancer cells with another indole derivative, compound 16, led to a significant increase in the levels of caspase-3, caspase-8, and Bax, while decreasing the level of Bcl-2, strongly indicating the induction of apoptosis. nih.gov

Research on brominated indole derivatives from the marine gastropod Dicathais orbita also demonstrated apoptosis induction. mdpi.com Semi-purified 6-bromoisatin induced significant apoptosis in HT29 colorectal cancer cells, with a notable increase in caspase 3/7 activity. mdpi.com Flow cytometry analysis confirmed that this compound led to a high percentage of apoptotic cells. mdpi.com Furthermore, certain indole derivatives have been shown to induce apoptosis by inhibiting tubulin polymerization, a mechanism similar to that of the well-known anticancer drug Vinblastine. researchgate.net

Cytotoxicity against Various Cancer Cell Lines

Antimicrobial Activities (Antibacterial, Antifungal)

The this compound scaffold has also been a fruitful starting point for the development of novel antimicrobial agents. benthamscience.comnih.gov Derivatives have shown a broad spectrum of activity against various bacterial and fungal strains, including those that are resistant to multiple drugs. nih.govnih.gov

Indole-thiourea hybrids have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some compounds showing significant potency. jetir.org In one study, new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov Specifically, an indole-triazole derivative (compound 3d) was identified as a promising lead for both antibacterial and antifungal applications. nih.gov

Another study found that 1-ethyl-2-phenyl-3-(phenylethynyl)-1H-indole possesses a broad range of antimicrobial activity. researchgate.net Furthermore, research on essential oils containing indole derivatives has highlighted their strong antibacterial and antifungal properties against a variety of pathogenic and environmental strains. nih.gov

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | nih.gov |

| Indole-thiadiazole (compound 2h) | S. aureus | 6.25 µg/mL | nih.gov |

| Indole-triazole (compound 3d) | S. aureus | 6.25 µg/mL | nih.gov |

| Indole derivatives (compounds 1b, 2b-d, 3b-d) | C. albicans | 3.125 µg/mL | nih.gov |

| 1-ethyl-2-phenyl-3-(phenylethynyl)-1H-indole | Various bacteria and fungi | Broad range of activity | researchgate.net |

Antioxidant Properties

Several studies have investigated the antioxidant potential of this compound derivatives. researchgate.netnih.gov The indole nucleus itself, particularly the nitrogen atom with its lone pair of electrons, can act as a redox center, contributing to the antioxidant capacity of these compounds. researchgate.net The ability of these derivatives to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) has been demonstrated in various assays. nih.gov

The antioxidant activity is often dependent on the type and position of substituents on the indole ring. nih.gov For instance, research on 1-ethyl-2-phenyl-3-(phenylethynyl)-1H-indole showed that it possesses antioxidant properties. researchgate.net Another study on indole-lipoic acid derivatives found that they were highly effective in inhibiting lipid peroxidation. chim.it The synthesis of various indole and pyranoindole derivatives has also led to the discovery of compounds with significant antioxidant activity, as confirmed by DPPH and ABTS tests. researchgate.net

Antidiabetic Potential

The this compound scaffold has also been explored for its potential in developing antidiabetic agents. jetir.orggoogle.com Indole derivatives have been identified as potential ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of glucose and lipid metabolism. google.com

Research into triazole-clubbed indole derivatives has identified them as potent α-glucosidase inhibitors. nih.gov α-Glucosidase is an enzyme that plays a crucial role in the digestion of carbohydrates, and its inhibition can help in managing blood glucose levels. nih.gov One study reported a novel triazole-based indole derivative (compound R1) with a promising IC50 value of 10.1 µM against α-glucosidase, which was more potent than the standard drug acarbose. nih.gov In another study, oxindole derivatives demonstrated significant inhibitory activity against α-amylase, protein glycation, and DPP-IV, all of which are important targets in diabetes management. nih.gov

| Compound Type | Target/Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Triazole based indole derivative (R1) | α-glucosidase | 10.1 µM | nih.gov |

| Triazole based indole derivative (R2) | α-glucosidase | 12.95 µM | nih.gov |

| Triazole based indole derivative (R3) | α-glucosidase | 11.35 µM | nih.gov |

| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one (compound 1) | α-amylase | 32.917 µg/mL | nih.gov |

| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one (compound 1) | Protein glycation | 210.592 µg/mL | nih.gov |

| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one (compound 1) | DPP-IV | 31.28 µg/mL | nih.gov |

| (E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one (compound 2) | α-amylase | 42.691 µg/mL | nih.gov |

| (E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one (compound 2) | Protein glycation | 341.551 µg/mL | nih.gov |

| (E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one (compound 2) | DPP-IV | 47.192 µg/mL | nih.gov |

Other Pharmacological Modulations (e.g., Haspin Inhibition)

The indole scaffold is a significant heterocyclic system found in numerous natural products and approved drugs, exhibiting a wide range of biological activities. rsc.org In the context of novel therapeutic targets, haspin (haploid germ cell-specific nuclear protein kinase) has emerged as a promising, yet relatively unexplored, divergent kinase involved in tumor growth through the regulation of mitosis. nih.govresearchgate.net Haspin's role in phosphorylating histone H3 at threonine-3 (H3T3) is a critical event for the proper alignment of chromosomes during cell division. nih.govnih.gov The dysregulation of protein kinases is strongly associated with the development of cancer, making haspin an attractive target for anticancer drug discovery. uni-saarland.de

Recent research has focused on the in-silico design, synthesis, and biological characterization of a new series of substituted indoles as potent haspin inhibitors. nih.govresearchgate.net Through computational studies, the indole scaffold was identified as a promising starting point for developing novel inhibitors that target the ATP binding site of haspin. nih.govacs.org Subsequent synthesis and evaluation of a series of indole derivatives led to the identification of several potent haspin inhibitors, with some compounds exhibiting nanomolar potencies. nih.gov Notably, compounds 47 and 60 from this series emerged as the most promising, demonstrating significant haspin inhibition and cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Further investigation revealed that compound 60 displayed remarkable selectivity for cancer cells over normal cells and exhibited synergistic activity when combined with paclitaxel in both 2D and 3D cellular models. nih.govresearchgate.net

The development of these indole-based haspin inhibitors highlights the potential of this scaffold in generating selective and effective anticancer agents. The small-molecule CX-6258 has also been identified as a potent haspin inhibitor with activity against both sensitive and resistant melanoma cell lines. nih.gov Inhibition of haspin by CX-6258 led to reduced proliferation and activation of the cGAS-STING pathway, which is involved in the immune response to cancer. nih.gov

| Compound | Haspin IC₅₀ (nM) | Notes |

| INDO 11M | 5.7 ± 0.7 | A multitarget kinome inhibitor that served as the starting point for the development of more potent haspin inhibitors. uni-saarland.deacs.org |

| Compound 47 | Not specified | Identified as a promising haspin inhibitor with low micromolar cytotoxicity toward several cancer cell lines. nih.govacs.org |

| Compound 60 | Not specified | A highly potent and selective haspin inhibitor that showed a twofold improvement of paclitaxel's antitumor activity. nih.govresearchgate.net |

| CHR-6494 | Not specified | Used as a positive control in haspin inhibition assays. nih.govacs.org |

| CX-6258 | Not specified | A small-molecule haspin inhibitor with potent activity against melanoma cell lines. nih.gov |

Role of Ethynyl Moiety in Target Binding and Bioactivity

The ethynyl group is a versatile and privileged structural feature in medicinal chemistry. sci-hub.se Its unique properties, including its linear geometry, rigidity, and ability to participate in various non-covalent interactions, make it a valuable tool in drug design. sci-hub.se

The terminal alkyne of the ethynyl moiety is a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sci-hub.seencyclopedia.pub This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable 1,2,3-triazole ring that can link the this compound core to other molecular fragments. encyclopedia.pubresearchgate.net In chemical biology, this has significant applications, including:

Target Identification and Validation: By attaching a reporter tag (e.g., a fluorophore or biotin) to the this compound scaffold via a click reaction, researchers can visualize and identify the cellular targets of the compound. encyclopedia.pub

Activity-Based Protein Profiling (ABPP): This technique utilizes reactive probes to label and identify active enzymes in complex biological systems. The ethynyl group can serve as a handle for attaching such probes. mdpi.com

Drug Discovery: Click chemistry facilitates the rapid synthesis of diverse compound libraries by easily connecting the this compound core to various building blocks, accelerating the discovery of new bioactive molecules. encyclopedia.pub

The ethynyl group's linear and rigid nature significantly influences how a ligand interacts with its target protein. sci-hub.sebiomedres.us This rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity. The H-C≡C- angle of 180° acts as a rigid spacer, precisely positioning other functional groups within the binding pocket. sci-hub.se

The ethynyl moiety also contributes to the hydrophobicity of a molecule. Its π-system can engage in favorable van der Waals and π-stacking interactions with hydrophobic residues in the target's binding site. sci-hub.se For instance, the 4'-ethynyl moiety of some HIV-1 reverse transcriptase inhibitors forms strong van der Waals interactions within a hydrophobic pocket, contributing to their tight binding. sci-hub.se The ability to fill hydrophobic spaces can be a key determinant of potency. researchgate.net

"Click Chemistry" Applications in Chemical Biology

Drug Discovery and Development Implications

The unique properties of the this compound scaffold have significant implications for drug discovery and development, particularly in lead compound identification and optimization.

The process of drug discovery involves identifying initial "hits" from screening campaigns and optimizing them into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. creative-biostructure.comsk.ru The this compound core can serve as a valuable starting point for this process.

Lead Identification: The indole nucleus is considered a "privileged scaffold" due to its ability to bind to multiple receptors with high affinity. researchgate.netnih.gov The incorporation of an ethynyl group at the C-6 position can further enhance binding affinity and provide a handle for diversification.

Lead Optimization: Once a lead compound is identified, the ethynyl group offers several avenues for optimization. Structure-activity relationship (SAR) studies can be conducted by modifying the ethynyl group or by using it as an anchor point to introduce various substituents via click chemistry. drugdesign.org This allows for the fine-tuning of the compound's properties to improve its efficacy and drug-like characteristics. creative-biostructure.comnih.gov For example, in the development of HCV polymerase inhibitors, compact and nonpolar moieties at the C-5 position of the indole core were found to be optimal, while modifications at the C-6 position did not significantly affect potency. molaid.com

Scaffold hopping is a strategy in medicinal chemistry used to identify isofunctional molecules with different core structures. nih.govbiosolveit.de This can be useful for escaping patent-protected chemical space or for improving the properties of a lead compound. biosolveit.deuniroma1.it The this compound scaffold can serve as a template for such hopping strategies.

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.govresearchgate.netnih.gov The ethynyl group is a versatile bioisostere and can be used to replace various other functional groups, including:

Halogens: The ethynyl group can mimic a halogen atom, particularly iodine, in terms of size and its ability to participate in halogen-like bonds. sci-hub.seresearchgate.net

Small Alkyl Groups: The rigidity and size of the ethynyl group can make it a suitable replacement for small alkyl groups.

Nitrile Group: The linear geometry and electronic properties of the ethynyl group are comparable to those of a nitrile group.

By employing these strategies, medicinal chemists can systematically modify the this compound scaffold to develop new and improved therapeutic agents. nih.gov

Preclinical Evaluation and Translational Research Considerations

The transition of this compound derivatives from laboratory synthesis to potential clinical candidates is underpinned by rigorous preclinical evaluation. This phase assesses the therapeutic potential and mechanistic action of these compounds in non-human studies, utilizing both in vitro cell-based assays and in vivo animal models. These studies are crucial for establishing a rationale for translational research, which aims to bridge preclinical findings with human clinical applications.

Detailed Research Findings

A significant focus of preclinical research on this class of compounds has been on their development as kinase inhibitors, particularly targeting pathways involved in cancer progression. nih.gov A notable example is a subseries of C-3-substituted this compound derivatives designed as inhibitors of p21-activated kinase 4 (PAK4). nih.gov PAK4 is a serine/threonine kinase that plays a critical role in cytoskeletal organization, cell motility, and cancer metastasis. nih.gov

One lead compound from this series, identified as compound 55 , has demonstrated high potency and specificity for group II PAKs. nih.gov Its preclinical profile reveals significant anti-cancer properties:

In Vitro Activity : In biochemical assays, compound 55 showed excellent inhibitory activity against PAK4, with a Ki value of 10.2 nmol/L. nih.gov In cell-based assays, it displayed superior anti-migratory and anti-invasive capabilities against the human lung cancer cell line A549 and the melanoma cell line B16. nih.gov Mechanistic studies further revealed that compound 55 counteracts the epithelial-mesenchymal transition (EMT) induced by TGF-β1, a key pathway in promoting tumor invasion and metastasis. nih.gov

In Vivo Efficacy : The anti-cancer potential of compound 55 was further substantiated in animal models of metastasis. In a lung metastasis model using A549 cells, the compound achieved over 80% inhibition of metastasis. nih.gov Even more potent effects were observed in a B16-BL6 lung metastasis model, where inhibition exceeded 90%. nih.gov These findings highlight the compound's potent in vivo anti-metastatic efficacy. nih.gov

The data below summarizes the preclinical evaluation of compound 55 and related indole analogues.

Table 1: Preclinical Activity of this compound Derivatives Against PAK4

| Compound | Target Kinase | Inhibitory Activity (Ki) | Cellular Models | Key In Vivo Finding | Source |

|---|---|---|---|---|---|